Gadolinium(3+);oxalate;decahydrate

Description

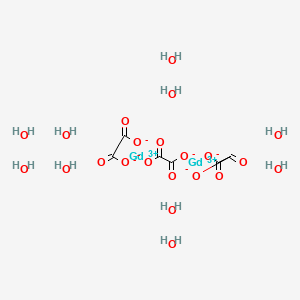

Gadolinium(III) oxalate decahydrate (chemical formula: Gd₂(C₂O₄)₃·10H₂O) is a crystalline rare earth compound comprising gadolinium ions (Gd³⁺), oxalate ligands (C₂O₄²⁻), and water molecules. It serves as a precursor for synthesizing gadolinium oxide (Gd₂O₃), which is critical in medical imaging (e.g., MRI contrast agents), phosphors, and nuclear applications . The decahydrate form is stabilized by hydrogen bonding between oxalate ions and water molecules, a structural feature common to many lanthanide oxalates .

Properties

IUPAC Name |

gadolinium(3+);oxalate;decahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Gd.10H2O/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;10*1H2/q;;;2*+3;;;;;;;;;;/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJMYWALZOTAOX-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.O.[Gd+3].[Gd+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H20Gd2O22 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

758.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Reaction with Gadolinium Nitrate and Oxalic Acid:

- Gadolinium(3+);oxalate;decahydrate can be synthesized by reacting gadolinium nitrate with oxalic acid in an aqueous solution. The reaction typically occurs at room temperature, and the product precipitates out of the solution.

- Reaction Equation:

2Gd(NO3)3+3H2C2O4→Gd2(C2O4)3+6HNO3

-

Thermal Decomposition:

Industrial Production Methods:

- Industrial production of this compound typically involves large-scale precipitation reactions where gadolinium salts are reacted with oxalic acid under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation and Reduction:

- Gadolinium(3+);oxalate;decahydrate can undergo oxidation and reduction reactions, although these are less common compared to other types of reactions.

-

Substitution Reactions:

- It reacts with hydrochloric acid to produce gadolinium chloride and oxalic acid .

- Reaction Equation:

Gd2(C2O4)3+6HCl→2GdCl3+3H2C2O4

-

Hydrothermal Reactions:

- Under hydrothermal conditions, it reacts with sodium hydroxide to produce gadolinium hydroxide .

- Reaction Equation:

Gd2(C2O4)3+6NaOH→2Gd(OH)3+3Na2C2O4

Common Reagents and Conditions:

- Common reagents include hydrochloric acid, sodium hydroxide, and oxalic acid. Reaction conditions vary but often involve aqueous solutions and controlled temperatures.

Major Products Formed:

- Major products include gadolinium chloride, gadolinium hydroxide, and gadolinium oxide, depending on the specific reaction conditions.

Scientific Research Applications

Chemistry:

- Gadolinium(3+);oxalate;decahydrate is used in the synthesis of gadolinium oxide, which is a precursor for various gadolinium-based materials .

Biology and Medicine:

- Gadolinium-based compounds are widely used as contrast agents in magnetic resonance imaging (MRI) due to their paramagnetic properties . This compound can be a precursor for these contrast agents.

Industry:

Mechanism of Action

Molecular Targets and Pathways:

- The primary mechanism of action for gadolinium-based compounds in MRI is their ability to enhance the contrast of images by altering the relaxation times of water protons in the body. This is due to the paramagnetic properties of gadolinium ions, which have seven unpaired electrons .

Comparison with Similar Compounds

Structural and Crystallographic Similarities

Lanthanide oxalate decahydrates (Ln₂(C₂O₄)₃·10H₂O, where Ln = La, Sm, Dy, Ho, etc.) exhibit isostructural frameworks due to the similar ionic radii of trivalent lanthanides. For example:

- Lanthanum(III) oxalate decahydrate (La₂(C₂O₄)₃·10H₂O): X-ray diffraction confirms a monoclinic crystal system, analogous to gadolinium oxalate .

- Dysprosium(III) oxalate decahydrate (Dy₂(C₂O₄)₃·10H₂O): Shares identical space group symmetry (P2₁/c) with gadolinium oxalate, enabling solid-solution formation in doped systems .

Table 1: Structural Parameters of Selected Lanthanide Oxalate Decahydrates

| Compound | Crystal System | Space Group | Ionic Radius (Gd³⁺: 1.05 Å) | Reference |

|---|---|---|---|---|

| Gd₂(C₂O₄)₃·10H₂O | Monoclinic | P2₁/c | 1.05 Å | |

| La₂(C₂O₄)₃·10H₂O | Monoclinic | P2₁/c | 1.16 Å | |

| Dy₂(C₂O₄)₃·10H₂O | Monoclinic | P2₁/c | 1.03 Å |

Thermal Decomposition Behavior

Thermal decomposition of lanthanide oxalates typically involves dehydration (loss of water) followed by oxalate thermolysis to yield oxides. Key differences arise in decomposition temperatures and intermediate phases:

- Gadolinium(III) oxalate decahydrate : Decomposes in two stages:

- Lanthanum(III) oxalate decahydrate : Dehydration occurs at 40–120°C, with conflicting reports on intermediate hydrates (hexa-, tetra-, or trihydrate) .

- Samarium(III) oxalate decahydrate : Decomposes at higher temperatures (500–700°C) due to Sm³⁺'s smaller ionic radius, yielding Sm₂O₃ .

Table 2: Thermal Decomposition Data

| Compound | Dehydration Range (°C) | Oxalate Thermolysis Range (°C) | Final Oxide | Reference |

|---|---|---|---|---|

| Gd₂(C₂O₄)₃·10H₂O | 40–150 | 300–600 | Gd₂O₃ | |

| La₂(C₂O₄)₃·10H₂O | 40–120 | 250–550 | La₂O₃ | |

| Sm₂(C₂O₄)₃·10H₂O | 50–160 | 500–700 | Sm₂O₃ |

Chemical Reactivity and Stability

Gadolinium oxalate exhibits distinct complexation behavior compared to other lanthanides:

- Gd³⁺–oxalate complexes: Dominant species in solution is GdOx⁺ (monodentate binding), with stability constants (log β) influenced by pH and competing ligands like PAR (4-(2-pyridylazo)-resorcinol) .

- Comparative stability : Heavier lanthanides (e.g., Dy³⁺, Ho³⁺) form stronger oxalate complexes due to smaller ionic radii, while lighter analogues (e.g., La³⁺) show lower affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.